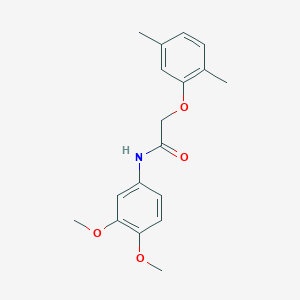![molecular formula C13H19ClN2O2S B5785602 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine, also known as CSP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. CSP is a piperazine derivative that has been synthesized through various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine is not fully understood, but it is believed to act on the GABAergic system. This compound has been shown to enhance the binding of GABA to GABAA receptors, leading to increased inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This compound has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter. This may explain its anticonvulsant properties. Additionally, this compound has been shown to increase the levels of serotonin and dopamine, which may explain its antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, it has been shown to have potent anticonvulsant and anxiolytic properties, making it a useful tool for studying these conditions. However, this compound has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine. One area of interest is its potential use in treating Parkinson's disease. This compound has been shown to have neuroprotective properties, which may make it a useful tool for preventing the degeneration of dopaminergic neurons in the brain. Additionally, this compound has been shown to have potential as an antipsychotic medication, which may make it a useful tool for treating schizophrenia. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine can be synthesized through a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with isopropylpiperazine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-isopropylpiperazine-1-carboxylic acid, followed by the removal of the carboxylic acid group. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. This compound has also been investigated for its potential use in treating Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZSZZFYGCTSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)
![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)


![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)




